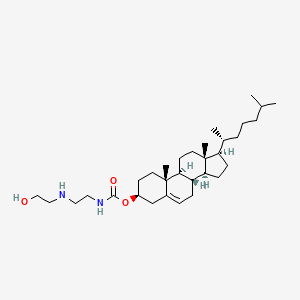

OH-C-Chol

説明

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKGTZVIOSLOAM-PTHRTHQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of 7-Ketocholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketocholesterol (B24107) (7KC) is a prominent and highly cytotoxic oxysterol formed from the non-enzymatic oxidation of cholesterol.[1][2] Found in elevated concentrations in atherosclerotic plaques, and implicated in a range of age-related pathologies, 7KC is a molecule of significant interest in the scientific and drug development communities.[1][3] Its biological functions are multifaceted, primarily revolving around the induction of cellular stress and the instigation of inflammatory and apoptotic pathways. This technical guide provides an in-depth exploration of the biological functions of 7KC, with a focus on its molecular mechanisms of action. It includes a summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of key signaling pathways.

Core Biological Functions of 7-Ketocholesterol

7-Ketocholesterol's primary biological impact is centered on its cytotoxicity, which manifests through the induction of oxidative stress, inflammation, and programmed cell death (apoptosis).[2][4] Unlike its precursor, cholesterol, 7KC is not a structural component of healthy cell membranes and its presence is consistently associated with cellular dysfunction.

Induction of Oxidative Stress

A cardinal function of 7KC is the potent induction of reactive oxygen species (ROS) production.[2] This is largely mediated through the activation of NADPH oxidase (NOX), a key enzyme in cellular ROS generation.[2] The overproduction of ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA. This oxidative stress is a primary trigger for the subsequent inflammatory and apoptotic signaling cascades.

Pro-inflammatory Signaling

7KC is a potent pro-inflammatory molecule, activating multiple signaling pathways that culminate in the expression and secretion of inflammatory cytokines and chemokines.[3][5] Key pathways include:

-

Toll-Like Receptor 4 (TLR4) Activation: 7KC can directly activate TLR4, a pattern recognition receptor, initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[6]

-

NF-κB Pathway: The activation of NF-κB is a central event in 7KC-induced inflammation.[5] This transcription factor orchestrates the expression of a wide array of pro-inflammatory genes, including those for interleukin-6 (IL-6), interleukin-8 (IL-8), and vascular endothelial growth factor (VEGF).[3][7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: 7KC activates several MAPK pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][8] These pathways contribute to the inflammatory response, often acting synergistically with the NF-κB pathway.[1][5]

Induction of Apoptosis

7KC is a well-established inducer of apoptosis in a variety of cell types.[9][10] The apoptotic cascade is triggered by a combination of factors, including:

-

Endoplasmic Reticulum (ER) Stress: 7KC can induce the unfolded protein response (UPR), a sign of ER stress, which can lead to apoptosis if the stress is prolonged or severe.[6]

-

Mitochondrial Dysfunction: 7KC-induced oxidative stress can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[11]

-

Caspase Activation: The apoptotic signaling pathways activated by 7KC converge on the activation of caspases, the executive enzymes of apoptosis.[9][11]

-

Calcium Dysregulation: 7KC can cause an influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, leading to the activation of calcium-dependent apoptotic pathways.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of 7-ketocholesterol on various cellular parameters as reported in the literature.

| Cell Line | 7KC Concentration | Incubation Time | Effect on Cell Viability | Reference |

| mRPE | 15 µM | 24 h | ~50% decrease | [7] |

| mRPE | 20 µM | 24 h | ~80% decrease | [7] |

| MC3T3-E1 | 5 µM | Not specified | Cytotoxic | [12] |

| MC3T3-E1 | 20 µM | Not specified | 26.3% apoptosis | [12] |

| MC3T3-E1 | 40 µM | Not specified | 35.6% apoptosis | [12] |

| U937 | 40 µg/mL | 30 h | ~40% apoptosis | [12] |

| VSMCs | 30 µM | 6 days | Promotes apoptosis | [12] |

| HUVECs | 40 µg/mL | 20 h | Significant DNA fragmentation | [12] |

| Rat Hepatocytes | 100 µM | Not specified | Significantly lower than cholesterol | [13] |

| B16F10 | 100 µM | 3 days | Growth arrest and cell death | [14] |

| Cell Line | 7KC Concentration | Incubation Time | Cytokine/Chemokine | Fold Induction / Concentration | Reference |

| ARPE-19 | 15 µM | 24 h | VEGF mRNA | Marked induction | [3] |

| ARPE-19 | 15 µM | 24 h | IL-6 mRNA | Marked induction | [3] |

| ARPE-19 | 15 µM | 24 h | IL-8 mRNA | Marked induction | [3] |

| ARPE-19 | 6 µM | 48 h | Secreted VEGF | 1035 pg/ml to 2145 pg/ml | [6] |

| ARPE-19 | 8 µM | 24 h | Secreted IL-6 | 191 pg/ml to 337 pg/ml | [6] |

| ARPE-19 | 8 µM | 24 h | Secreted IL-8 | 862 pg/ml to 1523 pg/ml | [6] |

Detailed Experimental Protocols

Cell Culture and 7-Ketocholesterol Treatment

-

Cell Seeding: Plate cells (e.g., ARPE-19, mRPE, HUVEC) in appropriate culture vessels and media. Allow cells to adhere and reach a confluence of approximately 80%.[3][15]

-

Preparation of 7KC Stock Solution: Dissolve 7-ketocholesterol in 100% ethanol (B145695) to create a high-concentration stock solution (e.g., 250 mM). Store at 4°C.[16]

-

Working Solution Preparation: On the day of the experiment, dilute the 7KC stock solution in culture medium to the desired final concentrations (e.g., 5 µM to 100 µM). A vehicle control containing the same final concentration of ethanol should be prepared.[12][13][16]

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing 7KC or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours) at 37°C in a humidified incubator with 5% CO2.[3][17]

Measurement of Cytokine Secretion by ELISA

-

Sample Collection: After the incubation period, collect the conditioned media from the cell cultures. Centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., VEGF, IL-6, IL-8).[3][7] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Incubating with the collected cell culture supernatants.

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated from known concentrations of the recombinant cytokine.[18]

Western Blot Analysis of Signaling Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[6][15]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.[6]

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p38, phospho-ERK, IκBα) overnight at 4°C.[6]

-

Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.[15]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]

Detection of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with 7KC as described in section 3.1.

-

Probe Incubation: After the desired treatment time, incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), at a concentration of 10 µM in PBS for a specified time (e.g., 30 minutes).[7]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[7][19]

Signaling Pathways and Experimental Workflows

Conclusion

7-Ketocholesterol is a biologically active oxysterol with predominantly detrimental effects on cellular function. Its ability to induce oxidative stress, inflammation, and apoptosis positions it as a key player in the pathophysiology of numerous diseases, most notably atherosclerosis. For researchers and drug development professionals, understanding the intricate molecular pathways modulated by 7KC is crucial for the identification of novel therapeutic targets. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this important molecule and the development of strategies to mitigate its harmful effects.

References

- 1. 7-Ketocholesterol enhances leukocyte adhesion to endothelial cells via p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rem.bioscientifica.com [rem.bioscientifica.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of 7-ketocholesterol toward cultured rat hepatocytes and the effect of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell internalization of 7-ketocholesterol-containing nanoemulsion through LDL receptor reduces melanoma growth in vitro and in vivo: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7tmantibodies.com [7tmantibodies.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Prevention of 7-Ketocholesterol-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bowdish.ca [bowdish.ca]

- 19. Prevention of 7-Ketocholesterol-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Formation of Hydroxycholesterols In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycholesterols, or oxysterols, are oxidized derivatives of cholesterol that play critical roles as signaling molecules and intermediates in key metabolic pathways. Far from being simple byproducts of cholesterol catabolism, these molecules are potent regulators of lipid metabolism, inflammation, immune responses, and cell survival. Their endogenous formation is a tightly regulated enzymatic process, and dysregulation of their levels is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. This technical guide provides an in-depth overview of the core enzymatic pathways responsible for the in vivo synthesis of the most abundant hydroxycholesterols. It details the key enzymes, their tissue distribution, and their roles in metabolic regulation. Furthermore, this guide offers a summary of established experimental protocols for the accurate quantification of hydroxycholesterols in biological matrices and presents quantitative data on their physiological concentrations.

Core Enzymatic Pathways of Hydroxycholesterol Formation

The in vivo synthesis of hydroxycholesterols is primarily an enzyme-catalyzed process, which ensures stereo- and regio-specificity, leading to the formation of biologically active molecules. While non-enzymatic auto-oxidation of cholesterol can occur, particularly under conditions of oxidative stress, the focus of this guide is on the principal enzymatic pathways. The most abundant and well-characterized endogenous hydroxycholesterols include 27-hydroxycholesterol (B1664032) (27-HC), 25-hydroxycholesterol (B127956) (25-HC), and 7α-hydroxycholesterol (7α-HC).

The 27-Hydroxycholesterol (27-HC) Synthesis Pathway

27-HC is one of the most prevalent oxysterols in circulation and is a key molecule in the reverse cholesterol transport pathway, facilitating the movement of cholesterol from peripheral tissues to the liver for excretion.[1]

-

Key Enzyme: Sterol 27-hydroxylase, encoded by the CYP27A1 gene.[1][2] This is a mitochondrial cytochrome P450 enzyme.[3]

-

Mechanism: CYP27A1 catalyzes the hydroxylation of the terminal methyl group (C27) on the cholesterol side chain.[1]

-

Tissue Distribution: While abundant in the liver where it participates in the alternative "acidic" pathway of bile acid synthesis, CYP27A1 is also expressed in extrahepatic tissues such as macrophages, the vasculature, intestine, and the brain.[1][4] This widespread expression highlights the role of 27-HC in local cholesterol homeostasis.

-

Metabolic Fate: Following its synthesis, 27-HC is transported to the liver where it is further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) to form 7α,27-dihydroxycholesterol, a precursor for bile acid synthesis.[1][2]

The 25-Hydroxycholesterol (25-HC) Synthesis Pathway

25-HC is a potent regulator of cholesterol homeostasis and has significant roles in the immune and inflammatory responses.[5][6]

-

Key Enzyme: Cholesterol 25-hydroxylase (CH25H).[5] This enzyme is an iron-containing enzyme located in the endoplasmic reticulum.[7] While CH25H is a major contributor, other cytochrome P450 enzymes like CYP27A1 and CYP3A4 have also been reported to catalyze the formation of 25-HC in vitro, though their in vivo significance is less clear.[8]

-

Mechanism: CH25H introduces a hydroxyl group at the C25 position of the cholesterol side chain.[5]

-

Tissue Distribution and Regulation: CH25H is an interferon-stimulated gene, and its expression is robustly induced in immune cells like macrophages upon inflammatory stimuli.[9][10]

-

Metabolic Fate: Similar to 27-HC, 25-HC can be further metabolized by CYP7B1 to 7α,25-dihydroxycholesterol (7α,25-diHC), a highly potent ligand for the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), which is involved in adaptive immunity.[6][10]

The 7α-Hydroxycholesterol (7α-HC) Synthesis Pathway

7α-HC is the initial and rate-limiting intermediate in the classic "neutral" pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the liver.[11][12]

-

Key Enzyme: Cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene.[11] This is a liver-specific microsomal cytochrome P450 enzyme.[13]

-

Mechanism: CYP7A1 catalyzes the introduction of a hydroxyl group at the 7α position of the cholesterol steroid nucleus.[11]

-

Tissue Distribution: The expression of CYP7A1 is almost exclusively confined to hepatocytes.[13]

-

Metabolic Fate: 7α-HC is rapidly converted to 7α-hydroxy-4-cholesten-3-one (C4), which then serves as a branch point for the synthesis of the two major primary bile acids, cholic acid and chenodeoxycholic acid.[13] The synthesis of cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1).

Quantitative Data on Hydroxycholesterol Levels

The concentrations of hydroxycholesterols in biological fluids and tissues can vary depending on the specific oxysterol, the tissue, and the physiological or pathological state. The following tables summarize representative quantitative data from the literature.

Table 1: Plasma/Serum Concentrations of Major Hydroxycholesterols in Healthy Humans

| Hydroxycholesterol | Concentration Range (ng/mL) | Notes |

| 24S-Hydroxycholesterol | 38 - 312 | Primarily of cerebral origin.[14] |

| 27-Hydroxycholesterol | 17.7 ± 8.5 | One of the most abundant circulating oxysterols.[15] |

| 7α-Hydroxycholesterol | - | Generally low in peripheral circulation due to rapid hepatic metabolism. |

| 7β-Hydroxycholesterol | 4.6 ± 1.1 | A marker of in vivo oxidative stress.[16] |

| 7-Ketocholesterol | 13.4 ± 7.6 | A marker of in vivo oxidative stress.[16] |

| 4β-Hydroxycholesterol | 27.3 (healthy volunteer) | An endogenous marker for CYP3A activity.[17] |

Table 2: Hydroxycholesterol Concentrations in Tissues

| Tissue | Hydroxycholesterol | Concentration | Species | Notes |

| Atherosclerotic Plaques | Total Oxysterols | ~45 times higher than normal arteries | Human | Indicates significant oxidative stress.[16] |

| Cirrhotic Liver | Total Oxysterols | No significant difference from normal liver | Human | Alpha-tocopherol (B171835) levels were significantly lower.[16] |

| Mouse Brain (High-Fat Diet) | 24S,25-dihydroxycholesterol | Significantly lower | Mouse | Compared to mice on a normal diet.[18] |

| Mouse Brain (High-Fat Diet) | 7α,27-dihydroxycholesterol | Significantly lower | Mouse | Compared to mice on a normal diet.[18] |

| Mouse Brain (High-Fat Diet) | 7-Ketocholesterol | Significantly lower | Mouse | Compared to mice on a normal diet.[18] |

Experimental Protocols for Hydroxycholesterol Quantification

The accurate quantification of hydroxycholesterols in biological samples is challenging due to their low abundance and the potential for auto-oxidation during sample handling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for sensitive and specific measurement.

General Experimental Workflow

References

- 1. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile Acids Synthesis [flipper.diff.org]

- 5. 25-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 6. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]

- 8. On the formation and possible biological role of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 12. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 13. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of oxysterols and alpha-tocopherol in plasma and tissue samples as indices of oxidant stress status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (25R)-26-Hydroxy-cholest-4-en-3-one (OH-C-Chol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-26-Hydroxy-cholest-4-en-3-one, a prominent oxysterol, plays a significant role in various physiological and pathological processes. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and its interactions within key biological signaling pathways. This document details the physicochemical properties, spectral data, and the experimental methodologies utilized for its structural elucidation. Furthermore, it explores its function as a signaling molecule, particularly its role as a ligand for the Liver X Receptor (LXR) and its implications in estrogen receptor signaling, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

(25R)-26-Hydroxy-cholest-4-en-3-one, hereafter referred to as OH-C-Chol, is a cholestane-derived oxysterol. Its molecular structure is characterized by a tetracyclic steroid nucleus with a hydroxyl group at position C26 and a ketone group at C3, with a double bond between C4 and C5. The stereochemistry at the C25 position is designated as 'R'.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₄O₂ | [1] |

| Molecular Weight | 400.64 g/mol | [1] |

| Systematic Name | (25R)-26-Hydroxycholest-4-en-3-one | [1] |

| CAS Number | 56792-59-7 | [1] |

| Appearance | White or off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The core steroid nucleus possesses multiple chiral centers, defining its three-dimensional conformation. The key stereochemical feature explicitly designated in its nomenclature is at the C25 position in the side chain, which is in the R configuration. This specific spatial arrangement of the methyl and hydroxymethyl groups at C25 influences its binding affinity to target proteins and subsequent biological responses. The stereochemistry of the steroid backbone is consistent with the naturally occurring cholesterol molecule from which it is derived.

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and stereochemistry of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons. Key expected signals include those for the olefinic proton at C4, the angular methyl groups, and the protons on the carbon bearing the hydroxyl group (C26).

-

¹³C NMR Spectroscopy: Obtain a one-dimensional ¹³C NMR spectrum to determine the chemical shifts of all 27 carbon atoms. The carbonyl carbon at C3 and the olefinic carbons at C4 and C5 will have characteristic downfield shifts.

-

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed. This includes:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the stereochemistry.

-

Workflow for NMR Data Analysis:

Caption: Workflow for NMR-based structural elucidation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and torsional angles. Although a specific crystallographic information file (CIF) for (25R)-26-Hydroxy-cholest-4-en-3-one is not publicly available, the general protocol for obtaining such data for a steroid-like molecule is well-established.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

Logical Flow of X-ray Crystallography:

Caption: Logical workflow for determining the 3D structure via X-ray crystallography.

Signaling Pathways

This compound, as an oxysterol, is an important signaling molecule that modulates the activity of nuclear receptors, thereby influencing gene expression.

Liver X Receptor (LXR) Signaling Pathway

(25R)-26-hydroxycholesterol is a known ligand for the Liver X Receptor (LXR).[1] Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2] This pathway is central to the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.

Caption: Activation of the LXR signaling pathway by this compound.

Estrogen Receptor (ER) Signaling

Recent studies have implicated (25R)-26-hydroxycholesterol in the modulation of estrogen receptor (ER) signaling, particularly in the context of breast cancer. It has been shown to accumulate in breast tissue and can stimulate tumor growth via the estrogen receptor. This suggests that this compound may act as an endogenous selective estrogen receptor modulator (SERM).

Caption: Modulation of Estrogen Receptor signaling by this compound.

Conclusion

(25R)-26-Hydroxy-cholest-4-en-3-one is a sterol of significant interest due to its defined stereochemistry and its role as a signaling molecule in critical biological pathways. A thorough understanding of its molecular structure, elucidated through advanced analytical techniques, is fundamental for comprehending its biological function and for the rational design of therapeutic agents that target the pathways it modulates. This guide provides a foundational resource for researchers engaged in the study of oxysterol biology and its implications for human health and disease. Further research to obtain detailed crystallographic and NMR data for this specific molecule will be invaluable in refining our understanding of its structure-activity relationships.

References

Unraveling the Intricacies of 27-Hydroxycholesterol: A Technical Guide to its Cellular Regulatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (B1664032) (27-HC), a primary metabolite of cholesterol, has emerged as a critical signaling molecule that modulates a diverse array of cellular pathways. Initially recognized for its role in cholesterol homeostasis, 27-HC is now understood to be a key player in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the core cellular pathways regulated by 27-HC, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to serve as a valuable resource for the scientific community.

Core Cellular Pathways Regulated by 27-Hydroxycholesterol

27-HC exerts its pleiotropic effects primarily through its function as an endogenous selective estrogen receptor modulator (SERM) and as a ligand for liver X receptors (LXRs).[1] Its ability to interact with these nuclear receptors allows it to influence gene expression programs that control cell proliferation, lipid metabolism, inflammation, and apoptosis.

Liver X Receptor (LXR) Signaling Pathway

27-HC is a well-established agonist of both LXRα and LXRβ.[2] Upon binding, 27-HC induces a conformational change in the LXR, leading to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2] Key LXR target genes regulated by 27-HC are central to cholesterol efflux and transport, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[3][4]

Estrogen Receptor (ER) Signaling Pathway

27-HC acts as a SERM, exhibiting both agonist and antagonist activities on estrogen receptors (ERα and ERβ) in a tissue-specific manner.[1] In breast cancer cells, for instance, 27-HC has been shown to act as an ERα agonist, promoting cell proliferation and tumor growth.[5] It binds to ERα, inducing a conformational change that facilitates the recruitment of coactivators and subsequent binding to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes such as pS2, SDF-1, and WISP2.[6]

Inflammatory Pathways

27-HC has complex and often cell-type-specific effects on inflammation. In macrophages, 27-HC can induce the expression of pro-inflammatory cytokines and chemokines, such as CCL2, CCL3, CCL4, and CXCL8, contributing to the inflammatory microenvironment.[2][4] This can occur through both LXR-dependent and independent mechanisms. The induction of chemokines by 27-HC can lead to the recruitment of other immune cells, perpetuating the inflammatory response.[2]

Apoptosis Pathways

The role of 27-HC in apoptosis is context-dependent. In some cancer cells, such as adrenocortical carcinoma cells, 27-HC has been shown to induce apoptosis.[7] Conversely, in breast cancer cells, it can promote proliferation and inhibit apoptosis by downregulating the tumor suppressor p53 and upregulating its inhibitor, MDM2.[8] In hematopoietic progenitor cells, 27-HC induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of the endoplasmic reticulum (ER) stress response.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of 27-hydroxycholesterol on gene expression in various cellular contexts.

Table 1: Regulation of LXR Target Genes by 27-Hydroxycholesterol

| Gene | Cell Type | Treatment | Fold Change vs. Control | Reference |

| LXRα | THP-1 macrophages | 2.5 µg/ml 27-HC for 48h | 2.25 | [4] |

| ABCA1 | THP-1 macrophages | 2.5 µg/ml 27-HC for 48h | 1.31 | [4] |

| ABCG1 | THP-1 macrophages | 2.5 µg/ml 27-HC for 48h | 4.33 | [10] |

| ABCA1 | Bone marrow-derived macrophages (BMDMs) | 27-HC (concentration not specified) for 24h | Significant induction | [3] |

| ABCG1 | Bone marrow-derived macrophages (BMDMs) | 27-HC (concentration not specified) for 24h | Significant induction | [3] |

Table 2: Regulation of ER Target Genes by 27-Hydroxycholesterol in MCF-7 Breast Cancer Cells

| Gene | Treatment | Fold Induction vs. Vehicle | Reference |

| pS2 | 1 µM 27-HC for 8h | ~4.5 | [6] |

| pS2 | 1 µM 27-HC for 24h | ~6.0 | [6] |

| SDF-1 | 1 µM 27-HC for 8h | ~2.5 | [6] |

| SDF-1 | 1 µM 27-HC for 24h | ~3.5 | [6] |

| WISP2 | 1 µM 27-HC for 8h | ~3.0 | [6] |

| WISP2 | 1 µM 27-HC for 24h | ~4.0 | [6] |

| C6orf211 | 10⁻⁶M 27-HC | Significant upregulation | [5] |

| PARD6B | 10⁻⁶M 27-HC | Significant upregulation | [5] |

| GFRα1 | 10⁻⁶M 27-HC | Significant upregulation | [5] |

| RET | 10⁻⁶M 27-HC | Significant upregulation | [5] |

| GDNF | 10⁻⁶M 27-HC | Significant upregulation | [5] |

Table 3: Regulation of Inflammatory Genes by 27-Hydroxycholesterol in THP-1 Macrophages

| Gene/Protein | Treatment | Change vs. Control | Reference |

| CCL2 (mRNA) | 2.5 µg/ml 27-HC for 48h | No significant change | [4] |

| CCL3 (mRNA) | 2.5 µg/ml 27-HC for 48h | ~2.5-fold increase | [4] |

| CCL4 (mRNA) | 2.5 µg/ml 27-HC for 48h | No significant change | [4] |

| CXCL8 (mRNA) | 2.5 µg/ml 27-HC for 48h | ~3.5-fold increase | [4] |

| TNF-α (mRNA) | 2.5 µg/ml 27-HC for 48h | ~2.0-fold increase | [4] |

| CCL2 (protein) | 2.5 µg/ml 27-HC for 48h | ~150 pg/ml | [4] |

| CCL3 (protein) | 2.5 µg/ml 27-HC for 48h | ~100 pg/ml | [4] |

| CCL4 (protein) | 2.5 µg/ml 27-HC for 48h | ~120 pg/ml | [4] |

| CXCL8 (protein) | 2.5 µg/ml 27-HC for 48h | ~400 pg/ml | [4] |

| TNF-α (protein) | 2.5 µg/ml 27-HC for 48h | ~70 pg/ml | [4] |

Table 4: Regulation of Apoptosis-Related Proteins by 27-Hydroxycholesterol

| Protein | Cell Type | Treatment | Effect | Reference |

| p53 | MCF-7 breast cancer cells | 27-HC | ~50% decrease | [8] |

| MDM2 | MCF-7 breast cancer cells | 27-HC | ~28% increase | [8] |

| Chop (ER stress marker) | Hematopoietic progenitor cells | 27-HC | Significant increase | [9] |

| Ire1α (ER stress marker) | Hematopoietic progenitor cells | 27-HC | Significant increase | [9] |

Detailed Experimental Protocols

LXR Luciferase Reporter Assay

This assay is used to quantify the activation of LXR by 27-hydroxycholesterol.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

LXRα or LXRβ expression vector

-

LXRE-driven firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

27-Hydroxycholesterol

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the LXR expression vector, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 27-HC at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., ethanol).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold change in luciferase activity for 27-HC-treated cells relative to the vehicle-treated control.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of 27-hydroxycholesterol to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of ER)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

27-Hydroxycholesterol

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reaction Mixtures: In triplicate, prepare assay tubes containing a fixed concentration of [³H]-17β-estradiol and rat uterine cytosol in TEDG buffer.

-

Competition: Add increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or 27-hydroxycholesterol to the respective tubes.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

-

Washing: Wash the HAP pellets multiple times with cold TEDG buffer to remove unbound radioligand.

-

Elution and Counting: Elute the bound [³H]-17β-estradiol from the HAP pellet and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor (unlabeled estradiol (B170435) or 27-HC). Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Chromatin Immunoprecipitation (ChIP)-Sequencing

This technique is used to identify the genomic regions where LXR or ER binds in response to 27-hydroxycholesterol treatment.

Materials:

-

Cells of interest (e.g., MCF-7 for ER, THP-1 for LXR)

-

27-Hydroxycholesterol

-

Formaldehyde

-

ChIP-grade antibody against LXR or ER

-

Protein A/G magnetic beads

-

Buffers for cell lysis, washing, and elution

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Cell Treatment and Crosslinking: Treat cells with 27-HC or vehicle for a specified time. Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the protein of interest (LXR or ER) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin complexes from the beads and reverse the crosslinks by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify genomic regions enriched for LXR or ER binding.

Conclusion

27-Hydroxycholesterol is a multifaceted signaling molecule that plays a pivotal role in regulating a wide range of cellular processes. Its ability to modulate the activity of LXR and ER places it at the crossroads of cholesterol metabolism, cell fate decisions, and inflammatory responses. A thorough understanding of the cellular pathways governed by 27-HC is crucial for the development of novel therapeutic strategies for a variety of diseases. This guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into the complex biology of this important oxysterol.

References

- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 2. kjpp.net [kjpp.net]

- 3. 27-Hydroxycholesterol acts on myeloid immune cells to induce T cell dysfunction, promoting breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 27-Hydroxycholesterol Promotes Cell-autonomous ER-positive Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. The cholesterol metabolite 27-hydroxycholesterol regulates p53 activity and increases cell proliferation via MDM2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of reactive oxygen species in regulating 27-hydroxycholesterol-induced apoptosis of hematopoietic progenitor cells and myeloid cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Physiological Role of Oxysterols in Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysterols, the 27-carbon products of cholesterol oxidation, are critical signaling molecules in the intricate network of cholesterol homeostasis. Far from being mere metabolic byproducts, these molecules act as potent ligands for nuclear receptors and other sensory proteins, orchestrating a sophisticated response to cellular cholesterol levels. This technical guide provides an in-depth exploration of the physiological roles of oxysterols, focusing on their modulation of key signaling pathways, presenting quantitative data on their interactions, and detailing the experimental protocols used to elucidate their functions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Core Signaling Pathways Modulated by Oxysterols

Oxysterols exert their profound effects on cholesterol homeostasis primarily through the regulation of three major signaling pathways: the Liver X Receptor (LXR) pathway, the Sterol Regulatory Element-Binding Protein (SREBP) pathway, and the Retinoic acid receptor-related Orphan Receptor (ROR) pathway.

Liver X Receptor (LXR) Pathway: Promoting Cholesterol Efflux and Catabolism

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors.[1] Upon binding to specific oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[1][2] This activation leads to the transcription of genes involved in cholesterol efflux, transport, and conversion to bile acids.

Key oxysterol activators of LXR include 24(S)-hydroxycholesterol (24S-HC), 22(R)-hydroxycholesterol (22R-HC), and 24(S),25-epoxycholesterol.[3] The activation of LXR by these oxysterols at physiologically relevant concentrations defines a critical hormonal signaling pathway for maintaining cholesterol balance.[2] Downstream target genes of LXR include ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport, and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]

Caption: Oxysterol-mediated activation of the LXR signaling pathway.

SREBP Pathway: Inhibiting Cholesterol Synthesis and Uptake

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol biosynthesis and uptake. SREBPs are transcription factors that, in their precursor form, are embedded in the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[5] When cellular cholesterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[6] The released N-terminal fragment of SREBP translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).

Oxysterols, particularly 25-hydroxycholesterol (B127956) (25-HC), play a crucial inhibitory role in this pathway.[7] 25-HC binds to an ER-resident protein called Insulin-induced gene (Insig). This binding promotes the interaction between Insig and SCAP, which retains the SCAP-SREBP complex in the ER, thereby preventing SREBP cleavage and subsequent gene activation.[7] This feedback mechanism ensures that when cellular cholesterol levels are high, as indicated by the presence of oxysterols, the cell downregulates its own cholesterol production and uptake.[8]

Caption: Oxysterol-mediated inhibition of the SREBP signaling pathway.

Retinoic acid receptor-related Orphan Receptor (ROR) Pathway: A Link to Immunity and Metabolism

The Retinoic acid receptor-related Orphan Receptors (RORα and RORγ) are nuclear receptors that play significant roles in development, immunity, and metabolism.[9] Recent studies have identified certain oxysterols as natural ligands for RORs, adding another layer of complexity to their regulatory functions.[10]

Specifically, oxysterols such as 7β, 27-dihydroxycholesterol have been identified as RORγt agonists, driving the differentiation of Th17 cells, which are critical in host defense and autoimmune diseases.[11][12] Conversely, other oxysterols, like 24S-hydroxycholesterol, can act as inverse agonists for RORα and RORγ, suppressing their transcriptional activity.[9] The interaction of oxysterols with RORs highlights their role beyond cholesterol metabolism, connecting sterol homeostasis with immune regulation.

Caption: Agonistic activation of the RORγt pathway by specific oxysterols.

Quantitative Data on Oxysterol Interactions

The physiological effects of oxysterols are underpinned by their specific and quantifiable interactions with their protein targets. This section summarizes key quantitative data related to these interactions.

Binding Affinities of Oxysterols to Nuclear Receptors

The affinity of an oxysterol for its receptor is a critical determinant of its biological potency. The dissociation constant (Kd) or the inhibition constant (Ki) are commonly used to quantify this affinity, with lower values indicating a stronger interaction.

| Oxysterol | Receptor | Binding Affinity (Ki/Kd) | Reference(s) |

| 24(S)-Hydroxycholesterol | RORα/γ | ~25 nM (Ki) | [9] |

| 7-oxygenated sterols | RORα/γ | 12-18 nM (Ki) | [13] |

| 24(S),25-Epoxycholesterol | LXRα/β | High Affinity | [3] |

| 7β, 27-dihydroxycholesterol | RORγt | Potent Activator | [11] |

Physiological Concentrations of Key Oxysterols

The in vivo concentrations of oxysterols are tightly regulated and vary between different tissues and physiological states. These concentrations are crucial for determining which signaling pathways are activated.

| Oxysterol | Tissue/Fluid | Concentration Range (ng/mL or µg/L) | Reference(s) |

| 24(S)-Hydroxycholesterol | Human Serum | 12.3 ± 4.79 ng/mL (free) | [14] |

| 27-Hydroxycholesterol (B1664032) | Human Serum | 17.7 ± 8.5 ng/mL (free) | [14] |

| 24(S)-Hydroxycholesterol | Human Plasma | Quantification limit: 40 µg/L | [15][16] |

| 27-Hydroxycholesterol | Human Plasma | Quantification limit: 25 µg/L | [15][16] |

| 27-Hydroxycholesterol | Human Plasma | ≥ 140 µg/L in inactive HBV carriers | [17] |

Key Experimental Protocols

The study of oxysterol physiology relies on a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for some of the key experiments cited in this guide.

Quantification of Oxysterols by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxysterols in biological samples.[18][19]

Experimental Workflow:

Caption: A generalized workflow for the quantification of oxysterols using LC-MS/MS.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are collected. To prevent auto-oxidation of cholesterol, antioxidants like butylated hydroxytoluene (BHT) are often added.[18]

-

Internal Standards: Isotope-labeled internal standards for the oxysterols of interest are added to the sample to account for variations in extraction efficiency and instrument response.[18]

-

Extraction: Oxysterols are extracted from the biological matrix using liquid-liquid extraction (e.g., with hexane/isopropanol) or solid-phase extraction (SPE).[20][21]

-

Chromatographic Separation: The extracted oxysterols are separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 or a specialized column.

-

Mass Spectrometric Detection: The separated oxysterols are ionized (e.g., using atmospheric pressure chemical ionization or electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[19]

-

Quantification: The concentration of each oxysterol is determined by comparing the peak area of the endogenous analyte to that of its corresponding internal standard.

LXR Activation Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of a compound, such as an oxysterol, to activate LXR-mediated transcription.[22][23]

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured. The cells are then co-transfected with two plasmids:

-

An LXR expression plasmid (containing the cDNA for LXRα or LXRβ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an LXR response element (LXRE).[24]

-

-

Treatment: After transfection, the cells are treated with the oxysterol of interest at various concentrations. A known LXR agonist (e.g., T0901317) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luminescence signal is proportional to the level of LXR activation. The results are typically expressed as fold activation over the vehicle control.

SREBP Cleavage Assay by Western Blot

This assay is used to assess the processing of the SREBP precursor protein to its active nuclear form, which is inhibited by oxysterols.[25]

Methodology:

-

Cell Culture and Treatment: Cells (e.g., CHO-7 or HepG2) are cultured and then treated with the oxysterol being investigated. A known inhibitor of SREBP processing (e.g., 25-HC) can be used as a positive control.

-

Cell Lysis and Protein Quantification: The cells are harvested and lysed. The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes SREBP (antibodies that can distinguish between the precursor and cleaved forms are available). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the precursor and cleaved forms of SREBP are quantified to determine the extent of SREBP processing.

Cholesterol Efflux Assay using BODIPY-Cholesterol

This assay measures the capacity of cells to efflux cholesterol to an extracellular acceptor, a process promoted by LXR activation. The use of a fluorescent cholesterol analog, BODIPY-cholesterol, provides a non-radioactive method for this measurement.[26][27]

Methodology:

-

Cell Labeling: Macrophages (e.g., J774 or primary peritoneal macrophages) are incubated with a medium containing BODIPY-cholesterol to allow for its incorporation into the cellular membranes.[26]

-

Equilibration and Treatment: The cells are washed and then incubated in a serum-free medium to allow for equilibration. They are then treated with the oxysterol of interest to stimulate cholesterol efflux pathways (e.g., via LXR activation of ABCA1).

-

Efflux to Acceptors: An acceptor for the effluxed cholesterol, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), is added to the medium.[26]

-

Measurement of Fluorescence: After a defined incubation period, the medium is collected, and the cells are lysed. The fluorescence of the BODIPY-cholesterol in both the medium and the cell lysate is measured using a fluorescence plate reader.

-

Calculation of Efflux: The percentage of cholesterol efflux is calculated as the fluorescence in the medium divided by the total fluorescence (medium + cell lysate), multiplied by 100.[28]

Conclusion

Oxysterols are indispensable players in the maintenance of cholesterol homeostasis. Through their intricate interactions with the LXR, SREBP, and ROR signaling pathways, they orchestrate a finely tuned response to changes in cellular cholesterol levels, impacting not only lipid metabolism but also inflammatory and immune responses. The quantitative data on their binding affinities and physiological concentrations underscore the specificity and potency of their actions. The experimental protocols detailed herein provide the foundation for ongoing research in this dynamic field. A thorough understanding of the physiological roles of oxysterols is paramount for the development of novel therapeutic strategies for a range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. This guide serves as a foundational resource for scientists and researchers dedicated to unraveling the complexities of oxysterol biology and harnessing their therapeutic potential.

References

- 1. LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Do oxysterols control cholesterol homeostasis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maintaining cholesterol homeostasis: Sterol regulatory element-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxysterols as non-genomic regulators of cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Second Class of Nuclear Receptors for Oxysterols: Regulation of RORα and RORγ activity by 24S-Hydroxycholesterol (Cerebrosterol) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry. [folia.unifr.ch]

- 16. researchgate.net [researchgate.net]

- 17. Trend of 25-hydroxycholesterol and 27-hydroxycholesterol plasma levels in patients affected by active chronic hepatitis B virus infection and inactive carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. research.aston.ac.uk [research.aston.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cholesterol efflux assay [bio-protocol.org]

The Dawn of a New Era in Lipid Biology: A Technical Guide to the Discovery and History of Oxidized Cholesterol Derivatives

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and history of oxidized cholesterol derivatives, commonly known as oxysterols. It delves into the seminal discoveries, key scientific contributors, and the evolution of experimental methodologies that have shaped our understanding of these critical signaling molecules. This guide summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for professionals in the field.

A Historical Perspective: From Hypothesis to Biological Significance

The journey into the world of oxysterols began with a challenge to the central dogma of cholesterol homeostasis. In the mid-20th century, it was widely accepted that cholesterol directly regulated its own biosynthesis. However, inconsistencies in experimental results led to a new hypothesis.

A pivotal moment came in 1978 when Andrew Kandutsch, Harry Chen, and their colleagues proposed the "oxysterol hypothesis."[1][2] Their research suggested that it was not cholesterol itself, but its oxygenated derivatives—oxysterols—that were the true mediators of feedback inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][3] This groundbreaking idea, initially met with skepticism, laid the foundation for a new field of study.

Contemporaneously, the monumental work of Michael Brown and Joseph Goldstein in the 1970s revolutionized the understanding of cholesterol metabolism. Their discovery of the low-density lipoprotein (LDL) receptor and its role in familial hypercholesterolemia earned them the Nobel Prize in Physiology or Medicine in 1985.[4][5][6][7] While their primary focus was on the LDL receptor pathway, their findings provided a crucial context for understanding how cholesterol and its derivatives exert their effects within cells.

Subsequent research confirmed that both cholesterol and oxysterols play distinct but interconnected roles in regulating cholesterol homeostasis. It is now understood that certain oxysterols can suppress the maturation of sterol regulatory element-binding proteins (SREBPs), master transcriptional regulators of lipid metabolism, by binding to the protein Insig.[2] Furthermore, some oxysterols act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs), which are critical in coordinating reverse cholesterol transport.[2][8][9][10]

The Expanding Roles of Oxysterols in Health and Disease

Initially viewed through the lens of cholesterol regulation, the biological significance of oxysterols has expanded dramatically. These molecules are now recognized as key players in a multitude of physiological and pathological processes.

Oxysterols are broadly classified based on their formation pathway:

-

Enzymatic Formation: Specific cytochrome P450 enzymes catalyze the formation of oxysterols such as 24S-hydroxycholesterol (24S-HC), 25-hydroxycholesterol (B127956) (25-HC), and 27-hydroxycholesterol (B1664032) (27-HC). These reactions are crucial for processes like bile acid synthesis and the transport of cholesterol out of the brain.[3][4][5]

-

Non-Enzymatic Formation: Autoxidation and lipid peroxidation lead to the formation of a different profile of oxysterols, including 7-ketocholesterol (B24107) (7-KC) and 7β-hydroxycholesterol (7β-HC). These are often associated with conditions of oxidative stress.

The diverse functions of oxysterols are implicated in a wide range of diseases, including:

-

Atherosclerosis: Oxidized LDL, rich in oxysterols, is a key component of atherosclerotic plaques.[11]

-

Neurodegenerative Diseases: Altered levels of brain-derived 24S-HC in plasma and cerebrospinal fluid are being investigated as potential biomarkers for diseases like Alzheimer's and multiple sclerosis.[4][5][7][12]

-

Cancer: Certain oxysterols have been shown to influence the growth and metastasis of some cancers.[13]

-

Immune Response: Oxysterols can modulate the activity of immune cells and are involved in inflammatory processes.[10]

Quantitative Insights: Oxysterol Concentrations in Human Health and Disease

The ability to accurately quantify oxysterols in biological matrices has been crucial for understanding their physiological roles. The tables below summarize representative concentrations of key oxysterols in human plasma and cerebrospinal fluid (CSF) in healthy individuals and in the context of Alzheimer's disease.

Table 1: Typical Concentrations of Major Oxysterols in Healthy Human Plasma

| Oxysterol | Concentration Range (ng/mL) |

| 24S-Hydroxycholesterol | 30 - 70 |

| 27-Hydroxycholesterol | 50 - 200 |

| 7α-Hydroxycholesterol | 10 - 100 |

| 7-Ketocholesterol | 5 - 20 |

| 7β-Hydroxycholesterol | 2 - 10 |

Data compiled from multiple sources. Actual values can vary based on analytical methods, age, and other factors.

Table 2: Alterations in Oxysterol Concentrations in Alzheimer's Disease

| Oxysterol | Fluid | Change Compared to Healthy Controls |

| 24S-Hydroxycholesterol | Plasma | Decreased in later stages |

| 24S-Hydroxycholesterol | CSF | Increased |

| 27-Hydroxycholesterol | CSF | Increased |

These trends represent general findings, and results can vary between studies.[4][5][7][12]

Foundational Experimental Protocols

The analysis of oxysterols presents significant challenges due to their low abundance and the potential for artificial oxidation during sample handling. The development of robust analytical methods has been a cornerstone of progress in the field.

General Workflow for Oxysterol Analysis

A typical workflow for the quantitative analysis of oxysterols from biological samples involves several key steps:

-

Sample Collection and Storage: Immediate processing or rapid freezing at -80°C with the addition of antioxidants like butylated hydroxytoluene (BHT) is critical to prevent ex vivo oxidation.

-

Internal Standard Addition: Stable isotope-labeled internal standards are added to correct for losses during sample preparation and for variations in instrument response.

-

Hydrolysis: For the analysis of total oxysterols (free and esterified), an alkaline hydrolysis step (e.g., with ethanolic potassium hydroxide) is performed to cleave the ester bonds.

-

Extraction: Oxysterols are extracted from the biological matrix using either liquid-liquid extraction (e.g., with hexane (B92381) or a chloroform/methanol (B129727) mixture) or solid-phase extraction (SPE).

-

Derivatization (for GC-MS): To improve volatility and thermal stability for gas chromatography, hydroxyl groups are often derivatized to form trimethylsilyl (B98337) (TMS) ethers.

-

Instrumental Analysis: The prepared samples are analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Protocol for Oxysterol Extraction and Analysis by LC-MS/MS

This protocol provides a representative method for the analysis of oxysterols in human plasma.

Materials:

-

Human plasma

-

Butylated hydroxytoluene (BHT)

-

Stable isotope-labeled internal standards (e.g., d7-24S-hydroxycholesterol, d7-27-hydroxycholesterol)

-

Methanol, Dichloromethane, Hexane, Isopropanol (B130326) (all LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or hydrophilic-lipophilic balanced)

-

LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma, add 10 µL of BHT solution (10 mg/mL in ethanol).

-

Add a known amount of the internal standard mixture.

-

Perform lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of methanol and dichloromethane.[14]

-

For total oxysterols, perform alkaline hydrolysis with ethanolic KOH at this stage.

-

-

Solid-Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in the initial mobile phase.

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and a mixture of acetonitrile (B52724) and isopropanol with 0.1% formic acid (B).

-

Detect the oxysterols using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Signaling Pathways

Oxysterols exert many of their effects by activating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key steps in the Liver X Receptor (LXR) and Hedgehog signaling pathways.

Caption: The Liver X Receptor (LXR) signaling pathway activated by oxysterols.

Caption: Oxysterol involvement in the Hedgehog signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of oxysterols from a biological sample.

Caption: A generalized experimental workflow for oxysterol analysis.

Conclusion and Future Directions

The discovery of oxidized cholesterol derivatives has fundamentally altered our understanding of lipid biology. From their initial proposed role in cholesterol homeostasis to their now recognized multifaceted involvement in a plethora of cellular processes, oxysterols have emerged as critical signaling molecules. The continued development of sophisticated analytical techniques will undoubtedly uncover further nuances of their function and their potential as diagnostic markers and therapeutic targets for a wide range of diseases. This guide serves as a foundational resource for professionals dedicated to advancing this exciting and impactful field of research.

References

- 1. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxysterols and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxysterols as markers of neurological disease--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxysterols as biomarkers in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rem.bioscientifica.com [rem.bioscientifica.com]

- 8. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of oxysterols and alpha-tocopherol in plasma and tissue samples as indices of oxidant stress status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Interaction of Oxysterols and Cholestenoic Acids with Nuclear Receptors LXR and ROR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between oxidized cholesterol derivatives, including cholestenoic acids (OH-C-Chol), and the nuclear receptors Liver X Receptor (LXR) and Retinoic Acid Receptor-related Orphan Receptor (ROR). This document details the signaling pathways, quantitative interaction data, and experimental methodologies crucial for understanding and targeting these interactions in drug discovery and development.

Introduction to LXR and ROR Signaling

The Liver X Receptors (LXRα and LXRβ) and Retinoic Acid Receptor-related Orphan Receptors (RORα, RORβ, and RORγ) are ligand-activated transcription factors that play pivotal roles in regulating lipid metabolism, inflammation, and circadian rhythms. Oxysterols, which are oxidized derivatives of cholesterol, and cholestenoic acids, intermediates in bile acid synthesis, have been identified as key endogenous ligands that modulate the activity of these receptors.

LXR Signaling: LXRs function as "cholesterol sensors" within the cell.[1] Upon activation by specific oxysterols and cholestenoic acids, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4] Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), cholesterol conversion to bile acids (e.g., CYP7A1), and fatty acid synthesis (e.g., SREBP-1c).[3][5]

ROR Signaling: RORs, particularly RORα and RORγ, are constitutively active receptors, meaning they can activate gene transcription even in the absence of a bound ligand.[6] However, their activity can be modulated by various oxysterols, which can act as either agonists (enhancing activity) or inverse agonists (suppressing activity).[6][7] RORs are implicated in the regulation of development, immunity, and metabolism. For instance, RORγt, an isoform of RORγ, is a master regulator of Th17 cell differentiation.[8]

Quantitative Analysis of this compound Interaction with LXR and ROR

The binding affinity and functional potency of various oxysterols and cholestenoic acids for LXR and ROR have been characterized in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Interaction of Cholestenoic Acids and Oxysterols with Liver X Receptors (LXR)

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| 3β-hydroxy-5-cholestenoic acid | LXRα | Coactivator Recruitment | EC50 | 300 nM | [9] |

| N,N-dimethyl-3β-hydroxy-5-cholenamide | LXRα | Transactivation Assay | ED50 | ~100 nM | [9] |

| N,N-dimethyl-3β-hydroxy-5-cholenamide | UR (LXRβ) | Transactivation Assay | ED50 | ~100 nM | [9] |

| 24(S),25-epoxycholesterol | LXRα, LXRβ | Transactivation Assay | - | Physiologic concentrations | [10][11] |

| 24(S)-hydroxycholesterol | LXRα, LXRβ | Transactivation Assay | - | Physiologic concentrations | [10][11] |

| 25-hydroxycholesterol | LXR | Gene Expression Assay | - | 10 µM | [12] |

| 27-hydroxycholesterol | LXR | Gene Expression Assay | - | - | [4] |

| 3β,7α-dihydroxycholest-5-en-26-oic acid | LXR | Motor Neuron Survival | - | - | [13] |

| 3β-hydroxycholest-5-en-26-oic acid | LXR | Motor Neuron Cell Loss | - | - | [13] |

Table 2: Interaction of Oxysterols with Retinoic Acid Receptor-related Orphan Receptors (ROR)

| Ligand | Receptor | Effect | Assay Type | Parameter | Value | Reference |

| 24S-hydroxycholesterol (24S-OHC) | RORα, RORγ | Inverse Agonist | Radioligand Binding | Ki | ~25 nM | [7] |

| 7α-hydroxycholesterol (7α-OHC) | RORα, RORγ | Inverse Agonist | - | Ki | 12-31 nM | [7] |

| 7β-hydroxycholesterol (7β-OHC) | RORα, RORγ | Inverse Agonist | - | Ki | 12-31 nM | [7] |

| 7-ketocholesterol (7-KC) | RORα, RORγ | Inverse Agonist | - | Ki | 12-31 nM | [7] |

| 24(S),25-epoxycholesterol | RORγ | Inverse Agonist | - | - | - | [7] |

| 20α-hydroxycholesterol | RORγ | Agonist | Coactivator Recruitment | EC50 | 20-40 nM | [6] |

| 22R-hydroxycholesterol | RORγ | Agonist | Coactivator Recruitment | EC50 | 20-40 nM | [6] |

| 25-hydroxycholesterol | RORγ | Agonist | Coactivator Recruitment | EC50 | 20-40 nM | [6] |

| 7β,27-dihydroxycholesterol (7β,27-OHC) | RORγt | Agonist | Cell-based Reporter | - | Most potent and selective | [8][14] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the underlying mechanisms. The following diagrams, generated using Graphviz, illustrate these processes.

LXR Signaling Pathway

Caption: LXR Signaling Pathway Activation by Oxysterols.